2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide
Overview
Description
2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide, also known as BPNH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPNH is a benzamide derivative that has a unique chemical structure with a bromine atom attached to the benzene ring.
Mechanism of Action
The mechanism of action of 2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide involves the inhibition of enzymes by binding to their active sites. This compound has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the hydrolysis of acetylcholine and butyrylcholine, respectively. This leads to an accumulation of these neurotransmitters, resulting in increased cholinergic activity in the brain. This compound has also been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and physiological effects:
This compound has been shown to exhibit several biochemical and physiological effects, including increased cholinergic activity, improved cognitive function, and reduced intraocular pressure. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which could have therapeutic implications in various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide is its potent inhibitory activity against several enzymes, making it a valuable tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of this compound is its relatively low solubility in water, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide, including the development of more potent and selective inhibitors of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound could also be used as a lead compound for the development of new drugs for the treatment of various diseases, including Alzheimer's disease, glaucoma, and cancer. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound has been shown to exhibit potent inhibitory activity against several enzymes, leading to increased cholinergic activity, improved cognitive function, and reduced intraocular pressure. While there are limitations to its use, this compound represents a valuable tool for studying the role of enzymes in various physiological processes and has significant potential for future research.
Scientific Research Applications
2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic implications.
properties
IUPAC Name |
2-[(2-bromobenzoyl)amino]-N-butylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-2-3-12-20-17(22)14-9-5-7-11-16(14)21-18(23)13-8-4-6-10-15(13)19/h4-11H,2-3,12H2,1H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLSYUJBJXQQBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.